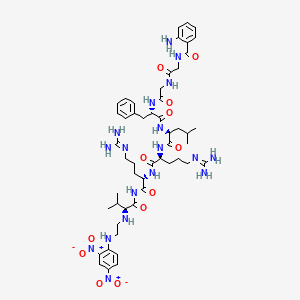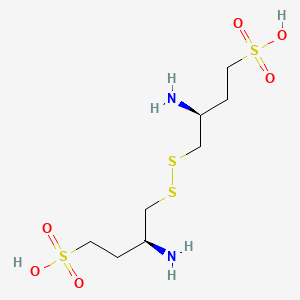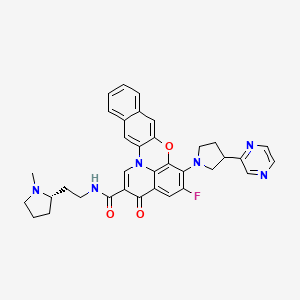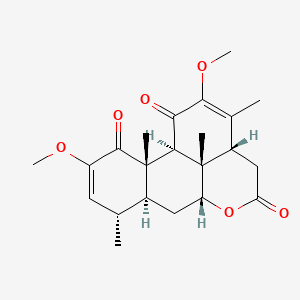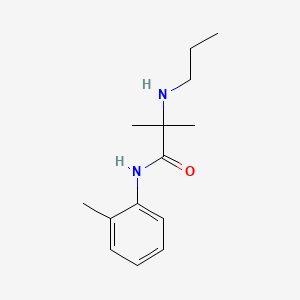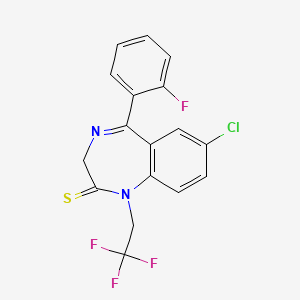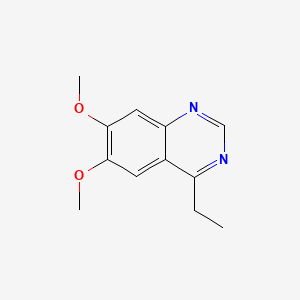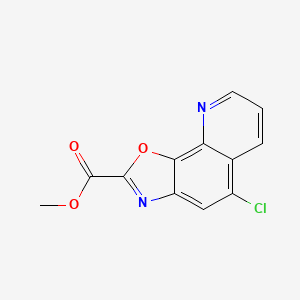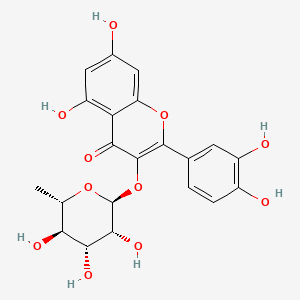
2-Allyl-1-hydroxy-9,10-Anthrachinon
Übersicht
Beschreibung
R162 is a potent inhibitor of glutamate dehydrogenase 1 (GDH1), an enzyme involved in cellular metabolism. This compound has garnered significant attention due to its potential anti-cancer properties, particularly in inhibiting tumor growth and cell proliferation .
Wissenschaftliche Forschungsanwendungen
R162 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Employed in biological studies to investigate its effects on cellular metabolism and enzyme activity.
Medicine: Explored for its potential anti-cancer properties, particularly in inhibiting tumor growth and cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .
Wirkmechanismus
R162 exerts its effects by inhibiting the activity of glutamate dehydrogenase 1 (GDH1). This inhibition leads to decreased intracellular fumarate levels, attenuated glutathione peroxidase activity, increased reactive oxygen species levels, and reduced cell proliferation. The compound directly binds to GDH1, disrupting its normal function and leading to impaired cellular metabolism .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Allyl-1-hydroxy-9,10-anthraquinone has been found to interact with Glutamate Dehydrogenase 1 (GDH1), a hexameric enzyme that catalyzes the reversible conversion of glutamate to α-ketoglutarate and ammonia while reducing NAD(P)+ to NAD(P)H . It directly binds to GDH1 and inhibits its activity .
Cellular Effects
This compound has been shown to appreciably decrease intracellular fumarate levels, lessen glutathione peroxidase (GPx) activity, and elevate mitochondrial ROS levels . It preferentially arrests cancer cell proliferation of H1299, MDA-MB231, and primary leukemia cells over nonmalignant, proliferating human cells .
Molecular Mechanism
2-Allyl-1-hydroxy-9,10-anthraquinone exerts its effects at the molecular level by directly binding to GDH1 and inhibiting its activity in a mixed mode manner . It displays selectivity over other NADPH-dependent enzymes such as 6-phosphogluconate dehydrogenase (6PGD) and fumarate hydratase (FH) .
Temporal Effects in Laboratory Settings
It has been shown to significantly decrease tumor growth and masses in H1299-xenograft tumor mouse models .
Dosage Effects in Animal Models
The effects of 2-Allyl-1-hydroxy-9,10-anthraquinone vary with different dosages in animal models. It has been shown to significantly decrease tumor growth and masses in H1299-xenograft tumor mouse models at a dosage of 30 mg/kg .
Metabolic Pathways
It has been found to interact with GDH1, an enzyme involved in the metabolism of glutamate .
Subcellular Localization
Given its interaction with GDH1, it may be localized in the mitochondria where GDH1 is typically found .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
R162 is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 2-allyl-1-hydroxy-9,10-anthraquinone with various reagents under controlled conditions. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the reaction being carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of R162 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The production is carried out in controlled environments to maintain the integrity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
R162 undergoes several types of chemical reactions, including:
Oxidation: R162 can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: R162 can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epigallocatechin gallate (EGCG): Another GDH1 inhibitor with similar anti-cancer properties.
Epicatechin gallate (ECG): Also inhibits GDH1 and has been studied for its potential therapeutic effects.
Uniqueness of R162
R162 is unique in its high potency and selectivity for GDH1. It has shown significant efficacy in reducing tumor growth and cell proliferation in various cancer models, making it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
1-hydroxy-2-prop-2-enylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c1-2-5-10-8-9-13-14(15(10)18)17(20)12-7-4-3-6-11(12)16(13)19/h2-4,6-9,18H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUBGIOLZQTIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



